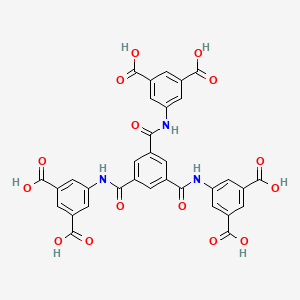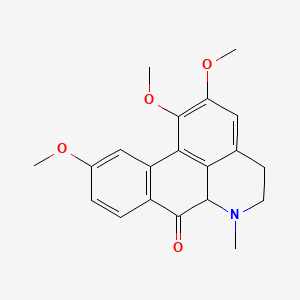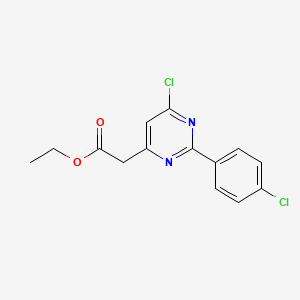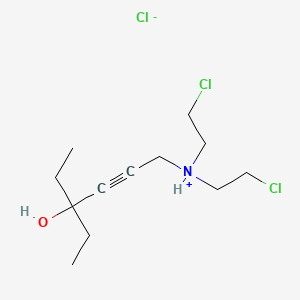
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of ethyl, chloroethyl, amino, and hexynol groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the alkylation of amino groups with chloroethyl compounds, followed by the introduction of ethyl and hexynol groups under controlled conditions. The reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters and purification steps to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The chloroethyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Melphalan: A nitrogen mustard alkylating agent with similar chloroethyl groups.
Sarcolysine: Another compound with bis-(2-chloroethyl)amino groups, known for its antitumor activity.
Bendamustine: Contains chloroethyl and benzimidazole groups, used in chemotherapy.
Uniqueness
4-Ethyl-1-bis-(2-chloroethyl)amino-2-hexyn-4-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
40416-22-6 |
|---|---|
Molecular Formula |
C12H22Cl3NO |
Molecular Weight |
302.7 g/mol |
IUPAC Name |
bis(2-chloroethyl)-(4-ethyl-4-hydroxyhex-2-ynyl)azanium;chloride |
InChI |
InChI=1S/C12H21Cl2NO.ClH/c1-3-12(16,4-2)6-5-9-15(10-7-13)11-8-14;/h16H,3-4,7-11H2,1-2H3;1H |
InChI Key |
DLXPJKOGRGRCTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C#CC[NH+](CCCl)CCCl)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


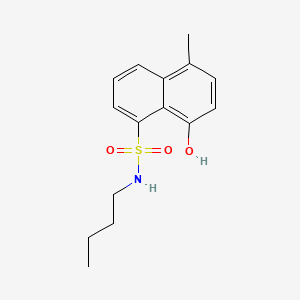
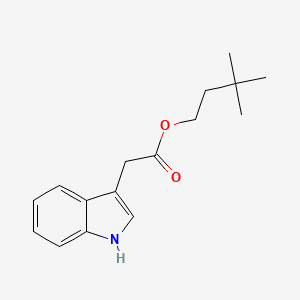
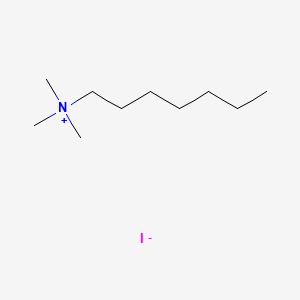
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
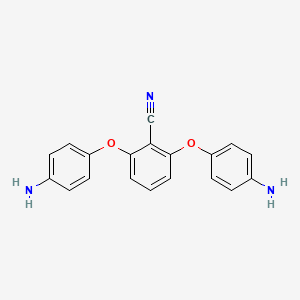
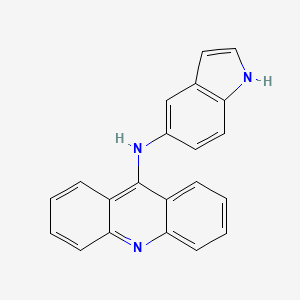
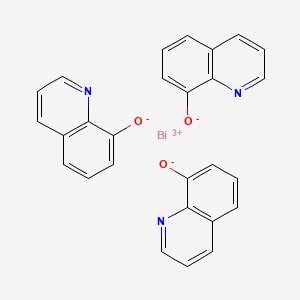

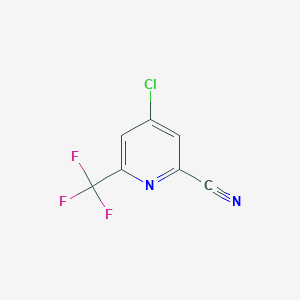
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)
